

Erdosteine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vectrin**

Cat. No.: **B11934744**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a potent mucolytic and antioxidant agent utilized in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by mucus hypersecretion. As a prodrug, it undergoes rapid hepatic metabolism to its active metabolites, most notably Metabolite I (M1), which harbors a free sulfhydryl (-SH) group. This functional group is pivotal to its therapeutic effects, which encompass the disruption of disulfide bonds in mucin glycoproteins, scavenging of reactive oxygen species (ROS), and modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacological activities of erdosteine. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of this important therapeutic agent.

Chemical Structure and Identification

Erdosteine, chemically known as 2-[[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl]acetic acid, is a homocysteine derivative containing two sulfur atoms.^[1] Its structure is characterized by a thiolactone ring, which is opened during first-pass metabolism to reveal the active thiol group.^[1]

Table 1: Chemical Identification of Erdosteine

Identifier	Value
IUPAC Name	2-[[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl]acetic acid[1][2]
CAS Number	84611-23-4[1]
Molecular Formula	C ₈ H ₁₁ NO ₄ S ₂ [1][3]
Molecular Weight	249.31 g/mol [3]
Stereochemistry	Racemic[4]

Physicochemical Properties

The physicochemical properties of erdosteine influence its absorption, distribution, and formulation characteristics.

Table 2: Physicochemical Properties of Erdosteine

Property	Value
Melting Point	156-158°C[2]
Solubility	Slightly soluble in water, methanol, or ethanol.[2] Soluble in DMSO (~30 mg/mL) and dimethylformamide (~25 mg/mL).[5]
pKa	3.79 (strongest acidic)[6]
LogP	-0.1[1]
Appearance	Off-White Solid[3] / White Crystal Powder[2]

Pharmacokinetics

Erdosteine is a prodrug that is rapidly absorbed and metabolized in the liver to its active metabolites.[7][8] The primary active metabolite is Metabolite I (N-thiodiglycolyl-homocysteine), which is responsible for the majority of its pharmacological activity.[7][9]

Table 3: Pharmacokinetic Parameters of Erdosteine and Metabolite I (M1) in Healthy Volunteers (Single 300 mg Oral Dose)

Parameter	Erdosteine	Metabolite I (M1)
Cmax (ng/mL)	1570.7 ± 488.3	396.5 ± 177.6
Tmax (h)	1.1 ± 0.5	1.7 ± 0.8
t1/2 (h)	1.3 ± 0.3	2.6 ± 0.9
AUC(0-10h) (ng·h/mL)	3444.7 ± 1242.4	1259.2 ± 609.8
Plasma Protein Binding	64.5% [8]	Not specified

Data compiled from a study in healthy Chinese male volunteers.[\[10\]](#)

Mechanism of Action

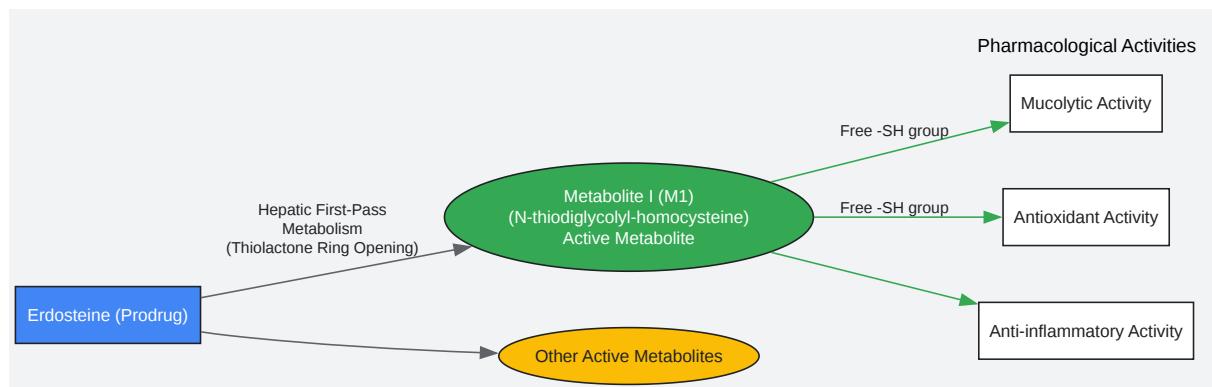
The therapeutic effects of erdosteine are attributed to the multifaceted activities of its active metabolite, M1.

Mucolytic Activity

The free sulfhydryl group of M1 breaks the disulfide bonds of mucoproteins in the bronchial mucus.[\[11\]](#) This action reduces the viscosity and elasticity of the mucus, facilitating its clearance from the airways through ciliary action and coughing.[\[11\]](#)

Antioxidant Activity

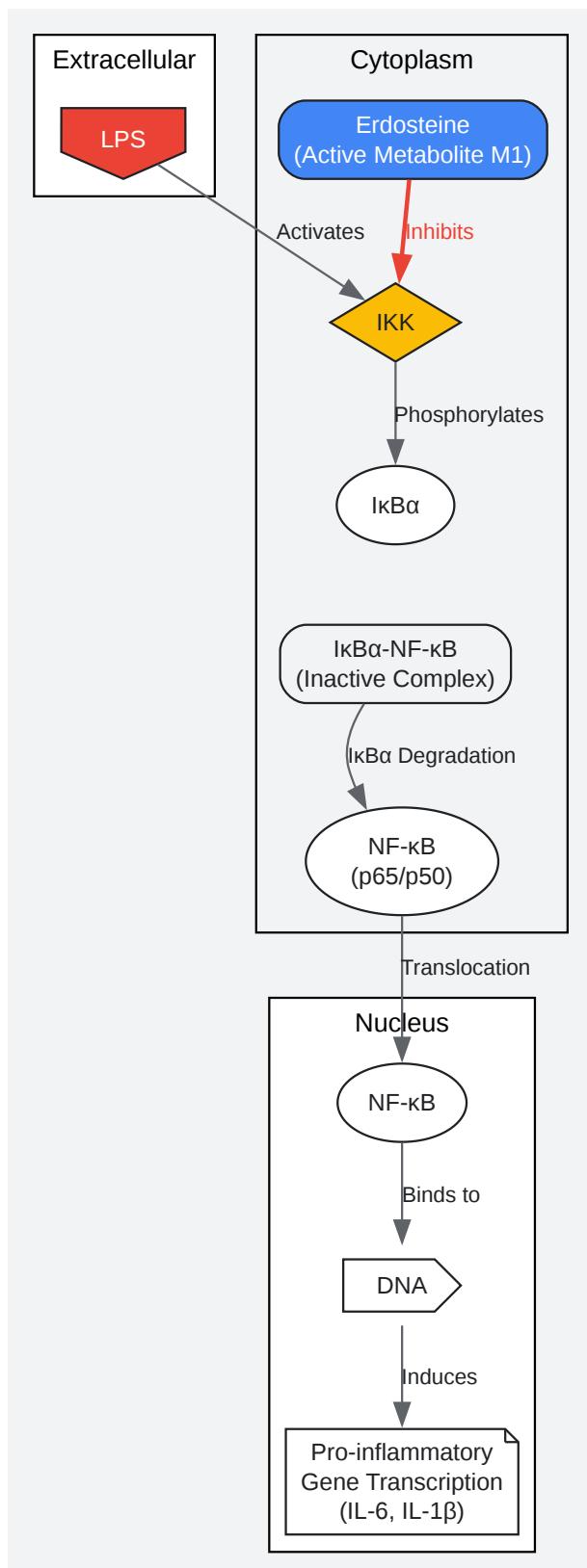
M1 is a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress in the respiratory tract.[\[8\]](#)[\[11\]](#) This antioxidant property protects respiratory tissues from damage and contributes to the anti-inflammatory effects of the drug.[\[11\]](#) Erdosteine has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[\[12\]](#)


Anti-inflammatory Activity

Erdosteine exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[\[11\]](#) A primary mechanism is

the inhibition of the nuclear factor-kappa B (NF-κB) pathway. By preventing the degradation of IκB α , erdosteine blocks the nuclear translocation of NF-κB, thereby reducing the transcription of pro-inflammatory genes like IL-6 and IL-1 β .

Signaling Pathways


Metabolic Activation of Erdosteine

[Click to download full resolution via product page](#)

Caption: Metabolic activation of erdosteine to its pharmacologically active metabolites.

Inhibition of the NF-κB Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Erdosteine's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Determination of Erdosteine in Human Plasma by LC-MS/MS

This protocol provides a sensitive and selective method for the quantification of erdosteine in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE)[\[7\]](#)

- Transfer 0.2 mL of human plasma samples into a 96-well OASIS HLB extraction plate.
- Utilize an automated sample handling system for the transfer and subsequent elution steps.
- Elute the drug from the SPE plate with methanol.
- Evaporate the eluents to dryness.
- Reconstitute the dried residue with the mobile phase.

b. Chromatographic Conditions[\[7\]](#)

- Column: C18 column
- Mobile Phase: 1 mM ammonium acetate-acetonitrile (80:20, v/v), pH 3.2
- Flow Rate: 0.3 mL/min

c. Mass Spectrometric Detection (LC-ESI/MS/MS)[\[7\]](#)

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Precursor Ion ($[M+H]^+$): m/z 250 for erdosteine
- Product Ion: m/z 204 for erdosteine
- Internal Standard (Letosteine): Precursor ion ($[M+H]^+$) at m/z 280, product ion at m/z 160.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging activity of erdosteine's active metabolite, M1.
[10]

a. Reagent Preparation

- Erdosteine Metabolite I (M1) Solution: Prepare a stock solution of M1 in DMSO and perform serial dilutions in methanol or ethanol.
- DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

b. Assay Procedure

- In a 96-well plate, add a specified volume of the M1 dilutions to each well.
- Add the DPPH solution to each well.
- Include a blank (solvent only) and a control (DPPH solution with solvent instead of the sample).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- The scavenging activity is determined by the decrease in absorbance.

In Vitro Anti-inflammatory Assay (ELISA for IL-6/IL-8)

This protocol measures the effect of erdosteine on the production of pro-inflammatory cytokines in cell culture.[3]

a. Cell Culture and Treatment

- Seed a suitable cell line (e.g., Calu-3 or BEAS-2B) in a 24-well plate and grow to confluence.

- Pre-treat the cells with varying concentrations of erdosteine or its active metabolite, M1, for 1-2 hours.
- Stimulate the cells with an inflammatory agent (e.g., LPS at 1 μ g/mL or TNF- α at 10 ng/mL) and incubate for a specified period (e.g., 24 hours).

b. Cytokine Measurement (ELISA)

- Collect the cell culture supernatants.
- Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8 according to the manufacturer's instructions.
- Measure the absorbance using a microplate reader.
- Quantify the cytokine concentrations based on a standard curve.

Conclusion

Erdosteine is a well-characterized mucolytic agent with a robust profile of antioxidant and anti-inflammatory activities. Its action as a prodrug, with subsequent conversion to the active metabolite M1, underpins its therapeutic efficacy and favorable safety profile. The ability of M1 to cleave mucin disulfide bonds, scavenge reactive oxygen species, and inhibit the pro-inflammatory NF- κ B pathway provides a multi-pronged approach to the management of chronic respiratory diseases. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and utilize the therapeutic potential of erdosteine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 2.benchchem.com [benchchem.com]
- 3. 3.benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 5.journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. 9.benchchem.com [benchchem.com]
- 10. 10.benchchem.com [benchchem.com]
- 11. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Erdosteine: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11934744#chemical-structure-and-properties-of-erdosteine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com